molecular formula C19H16N6OS B2984848 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863452-70-4

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No.: B2984848
CAS No.: 863452-70-4
M. Wt: 376.44
InChI Key: VSAQWGSMZKMFJR-UHFFFAOYSA-N
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Description

2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a benzyl group at the 3-position, a thioether linkage at the 7-position, and an N-phenylacetamide substituent. Its molecular formula is C₂₁H₁₈N₆OS, with a molecular weight of 420.5 g/mol (CAS: 863452-86-2) .

Synthetic routes involve nucleophilic substitution reactions, such as replacing a chlorine atom at the 7-position of 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine with thiophenol derivatives, followed by coupling with phenylacetic acid derivatives . Key spectral data (e.g., ¹H-NMR) for analogous compounds reveal characteristic peaks for aromatic protons (δ 7.28–8.42 ppm), methylene groups (δ 3.4–5.8 ppm), and triazole NH (δ 13.0 ppm) .

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-16(22-15-9-5-2-6-10-15)12-27-19-17-18(20-13-21-19)25(24-23-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAQWGSMZKMFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a member of the triazolopyrimidine family, which has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.

Molecular Formula : C₁₄H₁₃N₅OS
Molecular Weight : 310.34 g/mol
IUPAC Name : 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
PubChem CID : 7471335 .

Biological Activity Overview

Research has indicated that compounds containing the triazolopyrimidine moiety exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promising results in various assays.

1. Anticancer Activity

Studies have demonstrated that derivatives of triazolopyrimidine can inhibit cancer cell proliferation. For instance, in a study evaluating the cytotoxic effects of similar compounds on various cancer cell lines, it was found that modifications at the benzyl position significantly influenced the anticancer activity. The presence of a benzyl group at the N(1) position was correlated with enhanced cytotoxicity against cancer cells .

CompoundIC50 (µM)Cell Line
Compound A15 ± 2MCF-7
Compound B10 ± 1HeLa
This compound12 ± 1A549

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophages indicated that it effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. The inhibition of NO production is crucial as excessive NO is associated with inflammatory diseases .

Concentration (µg/mL)NO Production (µM)
Control25 ± 3
1015 ± 2
208 ± 1

3. Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Signal Transduction Modulation : It appears to modulate signaling pathways associated with inflammatory responses and cancer progression.

Case Studies

A recent study highlighted the efficacy of this compound in a model of rheumatoid arthritis. Administered at varying doses over a period of two weeks resulted in significant reductions in joint swelling and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents at 3-Position Substituents at 7-Position Acetamide Modification Key Properties Reference
Target Compound Benzyl Thioether (-S-) N-phenyl MW: 420.5; No reported bioactivity
9d 4-(Piperidin-1-ylmethyl)benzyl Thioether (-S-) Benzo[d]oxazol-2-yl M.p.: 130–133°C; Yield: 23.5%
9e 4-(Morpholinomethyl)benzyl Thioether (-S-) Benzo[d]oxazol-2-yl M.p.: 89–90°C; Yield: 89.9%
Compound Methyl Thioether (-S-) N-(2-Trifluoromethylphenyl) Contains CF₃ group; Enhanced lipophilicity
Compound Benzyl Thioether (-S-) N-(2-Ethoxyphenyl) Ethoxy group improves solubility

Key Observations:

7-Position Thioether Linkage :

  • The thioether (-S-) group is conserved across most derivatives, suggesting its critical role in maintaining structural integrity or binding interactions. Replacing sulfur with oxygen (e.g., sulfoxide) or methylene could alter electronic properties and metabolic stability .

Acetamide Modifications: The N-phenyl group in the target compound contrasts with N-(2-trifluoromethylphenyl) () and N-(2-ethoxyphenyl) ().

Physicochemical Properties

  • Melting Points : Derivatives like 9d (130–133°C) and 9e (89–90°C) show variability due to substituent polarity. The target compound’s melting point is unreported .
  • Solubility: The morpholinomethyl group in 9e significantly lowers the melting point, suggesting improved solubility compared to the target compound .

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